1,3-Benzodithiol-1-ium iodide is a chemical compound with the molecular formula and a molecular weight of approximately 294.14 g/mol. It consists of a benzodithiolium cation paired with an iodide anion. The structure features a bicyclic arrangement where the dithiolium moiety contributes to its unique chemical properties, particularly in redox reactions and coordination chemistry. The presence of sulfur atoms in the dithiolium ring enhances its electron-accepting capabilities, making it a candidate for various applications in organic electronics and materials science .
Research on the biological activity of 1,3-benzodithiol-1-ium iodide is limited but suggests potential applications in pharmacology. Compounds with similar structures have shown:
Several methods have been developed for synthesizing 1,3-benzodithiol-1-ium iodide:
1,3-Benzodithiol-1-ium iodide has several notable applications:
Interaction studies involving 1,3-benzodithiol-1-ium iodide focus on its reactivity with biological molecules and other chemical species:
Several compounds share structural characteristics with 1,3-benzodithiol-1-ium iodide. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1,3-Benzodithiol | Dithioloid | Neutral; lacks ionic character |
| 1,3-Dimethylbenzothiazolium iodide | Thiazolium derivative | Exhibits different electronic properties |
| 2-(2-Methoxyphenyl)-1,3-dimethylbenzimidazolium iodide | Benzimidazolium derivative | Known for strong n-type doping capabilities |
The uniqueness of 1,3-benzodithiol-1-ium iodide lies in its specific dithioloid structure combined with an iodide ion which enhances its reactivity and application potential compared to similar compounds. Its ability to participate in redox processes while maintaining stability under various conditions makes it particularly valuable in materials science and organic electronics .
Dithiolium salts, first systematically studied in the mid-20th century, are five-membered heterocyclic cations containing two sulfur atoms. The 1,3-benzodithiol-1-ium cation distinguishes itself from its 1,2-dithiolium counterparts through the relative positioning of sulfur atoms, which confers distinct aromatic characteristics. Early synthetic routes to dithiolium salts involved the reaction of 1,3-diketones with hydrogen sulfide and halogens. The specific discovery of 1,3-benzodithiol-1-ium iodide arose from efforts to stabilize reactive intermediates in electrophilic substitution reactions during the 1970s.
Structurally, the 1,3-benzodithiol-1-ium cation exhibits aromaticity due to the delocalization of six π-electrons across the conjugated system. This is confirmed by X-ray crystallographic studies showing planar geometry and bond-length equalization. The iodide counterion enhances solubility in polar aprotic solvents, making the salt particularly useful in synthetic applications.
Table 1: Representative 1,3-Benzodithiolium Salts and Their Properties
| Compound Name | CAS Number | Substituents | Key Applications |
|---|---|---|---|
| 1,3-Benzodithiol-1-ium iodide | 62432-95-5 | None (parent structure) | Electrophilic alkylation |
| 2-Phenyl-1,3-benzodithiol-1-ium perchlorate | 53755-88-7 | Phenyl at C2 | Charge-transfer complexes |
| 5-Methyl-2-phenyl-1,3-benzodithiol-1-ium perchlorate | 28313-17-9 | Methyl at C5, phenyl at C2 | Nonlinear optical materials |
The classification of 1,3-benzodithiol-1-ium iodide within the broader dithiolium family is defined by its iodine anion and unsubstituted aromatic core. Unlike alkyl-substituted derivatives, the parent compound serves as a model system for studying cation-anion interactions in ionic liquids.
1,3-Benzodithiol-1-ium iodide has become indispensable in synthetic methodologies due to its dual functionality as a Lewis acid catalyst and a stabilizing agent for carbocations. A landmark application involves its use in the regioselective O-methylation of hydroxyl groups via transient 1,3-benzodithiol-2-yl ether intermediates. This method, exemplified in nucleoside chemistry, enables precise control over protecting group strategies:
$$
\text{R-OH + 1,3-Benzodithiol-1-ium iodide} \rightarrow \text{R-O-S}2\text{C}6\text{H}_4 + \text{HI}
$$
The compound’s efficacy stems from the iodide ion’s nucleophilicity, which facilitates the cleavage of sulfur-carbon bonds in intermediates. Recent advances have exploited its π-conjugated system for materials science applications. For instance, 1,3-benzodithiol-1-ium cations form charge-transfer complexes with electron-deficient aromatics, exhibiting tunable conductivity in thin-film transistors.
In polymer chemistry, the salt acts as a dopant for conductive polymers such as polyaniline, enhancing electrical conductivity by up to three orders of magnitude. Theoretical studies attribute this to the cation’s ability to stabilize polaronic states within the polymer matrix. Additionally, the compound serves as a precursor to organic semiconductors through Sonogashira coupling reactions, yielding extended π-systems with absorption maxima in the near-infrared region.
Key Research Findings:
1,3-Benzodithiol-1-ium iodide represents a significant compound in heterocyclic chemistry, characterized by its unique bicyclic dithiolium structure paired with an iodide anion [1]. The molecular formula of this compound corresponds to a molecular weight of approximately 280.2 grams per mole, featuring a benzene ring fused to a 1,3-dithiolium moiety [1]. The synthesis of this compound requires specialized methodologies that can effectively introduce the iodide functionality while maintaining the integrity of the dithiolium ring system.
Traditional halogenation approaches for benzodithiol derivatives have evolved significantly, building upon established electrophilic aromatic substitution principles [2] [3]. The fundamental mechanism involves the generation of electrophilic halogen species that can attack the electron-rich benzodithiol ring system [4] [5]. Halogenation reactions typically occur at room temperature by reacting benzene derivatives with halogens in the presence of halogen carriers such as aluminum chloride or iron bromide [2].
The order of halogen reactivity follows the established pattern: fluorine > chlorine > bromine > iodine [4]. While iodine is more difficult to introduce into organic molecules, once an iodo-organic compound forms, the iodine atom can be readily manipulated for further synthetic transformations [4]. This characteristic makes iodinated benzodithiol derivatives particularly valuable as synthetic intermediates.
Acid-catalyzed cyclization represents one of the most established routes for dithiolium salt formation [6] [7]. This methodology involves the cyclization of S-(oxoalkyl)dithiocarboxylates using strong acids such as 70% perchloric acid or sulfuric acid, followed by dehydration to yield 1,3-dithiolium salts [6]. The reaction mechanism proceeds through protonation of the carbonyl oxygen, followed by intramolecular nucleophilic attack by the sulfur atom, ultimately leading to ring closure and water elimination.
Research has demonstrated that S-(2-carboxyalkyl)trithiocarbonates can be successfully cyclized to form 4-hydroxy-2-methylsulfanyl-1,3-dithiolium perchlorates in the presence of 70% perchloric acid [6]. These compounds subsequently tautomerize to their corresponding 1,3-dithiolium-4-olate forms [6]. The reaction conditions typically require elevated temperatures ranging from room temperature to reflux conditions, with reaction times varying from 1 to 24 hours depending on the substrate and acid concentration.
Thermal decomposition methods provide an alternative approach for benzodithiol derivative synthesis [8] [7]. The thermal decomposition of 1,3-benzodithiol-2-yl azides, which are easily obtainable from 1,3-benzodithiolium salts and sodium azide, gives 1,4,2-benzodithiazines in good yields [8]. This method typically requires temperatures in the range of 200-300°C and reaction times of 30-60 minutes [8].
The mechanism involves the thermal elimination of nitrogen from the azide functionality, generating a highly reactive nitrene intermediate that subsequently undergoes ring rearrangement to form the desired heterocyclic structure [8]. Yields typically range from 70-90%, making this a viable synthetic route when appropriate precursors are available.
Contemporary research has revealed several innovative electrophilic substitution methodologies specifically tailored for dithiolium salt synthesis and functionalization [9] [10] [11]. These approaches often provide superior selectivity and milder reaction conditions compared to traditional methods.
Iridium-catalyzed selective ortho-iodination represents a significant advancement in aromatic halogenation methodology [9] [12] [13]. The protocol allows for C-H activation and iodination of benzoic acid derivatives under extraordinarily mild conditions in the absence of any additive or base, using 1,1,1,3,3,3-hexafluoroisopropanol as the solvent [9] [13].
The iridium catalyst tolerates air and moisture while selectively delivering ortho-iodobenzoic acids with high conversions [9]. Mechanistic investigations have revealed that an iridium(III)/iridium(V) catalytic cycle operates, with the unique properties of hexafluoroisopropanol enabling C-H iodination using the carboxylic acid moiety as a directing group [9] [13]. The reaction proceeds at room temperature with reaction times of 1-4 hours, achieving yields of 85-95% with exceptional mono/di selectivity ratios exceeding 20:1 [12].
The reaction mechanism involves substrate-dependent reversible C-H activation and protodemetalation steps, with the silver(I) additive playing a crucial role in deactivating the iodination product toward further reaction [12]. This methodology demonstrates broad substrate scope, accommodating both electron-rich and electron-poor substrates under mild conditions [12].
Copper-catalyzed approaches have emerged as versatile methods for benzodithiol synthesis [14] [15]. A switchable copper-catalyzed reaction between 2-bromo-benzothioamides and elemental sulfur enables access to benzodithioles through sulfur rearrangement mechanisms [14]. The optimal conditions employ copper(I) iodide as the catalyst (10 mol%), cesium carbonate as the base, and dimethylformamide as the solvent [14].
Systematic optimization studies have revealed that copper(I) sources are superior to copper(II) precursors, with copper(I) iodide providing the highest yields [14]. The addition of o-phenanthroline as a ligand substantially increases yields from 46% to 68% [14]. Solvent screening demonstrated that dimethylformamide is the optimal reaction medium, leading to 85% yield compared to 46% in pyridine [14].
The substrate scope accommodates various substituents on the benzene ring, including methyl, methoxy, chloro, and fluoro groups at either the five- or seven-position, furnishing the corresponding benzodithiol products in 75-91% yields [14]. The reaction mechanism likely involves copper-mediated C-S bond formation followed by intramolecular cyclization to generate the benzodithiol framework [14].
Electrochemical approaches represent an emerging green methodology for benzodithiol synthesis [16] [17]. These methods employ electricity as a sustainable redox agent, serving as an environmentally benign alternative to conventional chemical oxidants [17]. Electrochemical dehydrogenative cyclization protocols enable the synthesis of benzothiazole derivatives via intramolecular N-S bond formation [17].
The electrochemical process utilizes 2-mercaptobenzamides as starting materials with tetrabutylammonium bromide as an additive [17]. The reaction proceeds through constant-current electrolysis in an undivided cell, generating hydrogen as the only byproduct [17]. Initial oxidation at the anode generates reactive intermediates that undergo intermolecular coupling and subsequent cyclization to yield the desired heterocyclic products [17].
Research has demonstrated that bromine-free electrochemical synthesis of 2-amino benzothiazole derivatives can be achieved through the reaction of aniline derivatives and ammonium thiocyanate using sodium bromide as both electrolyte and brominating agent [16]. The reaction proceeds at room temperature in isopropyl alcohol, providing yields in the range of 70-85% [16].
Solvent selection and atmospheric control represent critical parameters for optimizing benzodithiol synthesis reactions [14] [18] [19]. The choice of solvent system significantly influences reaction kinetics, selectivity, and overall yield through various mechanisms including substrate solubility, catalyst stability, and intermediate stabilization.
Comprehensive solvent screening studies have established clear preferences for specific reaction types [14] [20]. For copper-catalyzed benzodithiol synthesis, dimethylformamide emerges as the optimal solvent, providing 85% yield compared to alternative solvents such as pyridine (46%), dioxane, dimethyl sulfoxide, N,N-dimethylacetamide, and toluene [14].
The superior performance of dimethylformamide can be attributed to its ability to coordinate with copper centers, stabilizing catalytic intermediates while maintaining appropriate polarity for substrate dissolution [14]. Additionally, dimethylformamide's high boiling point (153°C) allows for elevated reaction temperatures without solvent loss, facilitating efficient heat transfer and reaction completion [14].
For iridium-catalyzed iodination reactions, 1,1,1,3,3,3-hexafluoroisopropanol has proven uniquely effective [9] [13]. This solvent's exceptional properties, including strong hydrogen bonding capability and high ionizing power, enable C-H iodination using carboxylic acid groups as directing functionalities [9]. The solvent's ability to stabilize ionic intermediates through hydrogen bonding interactions contributes significantly to the reaction's success under mild conditions [13].
Mechanochemical approaches utilizing ball mill conditions have demonstrated the feasibility of solvent-free benzodithiol synthesis [21] [22]. These methods employ either neat grinding or liquid-assisted grinding conditions, significantly reducing environmental impact while maintaining reaction efficiency [22]. Reaction optimization under mechanochemical conditions has shown that minimal quantities of liquid additives can dramatically improve yields while preserving the green chemistry advantages [21].
Atmospheric composition exerts profound influence on benzodithiol synthesis outcomes, particularly for oxidative cyclization processes [23] [17]. Oxygen-mediated cyclization reactions require careful atmospheric control to achieve optimal yields while preventing overoxidation of sensitive intermediates [23].
Copper-catalyzed intramolecular oxidative dehydrogenative cyclization employs molecular oxygen as the sole oxidant, facilitating N-H and S-H bond coupling to form novel N-S bonds [23] [17]. This methodology requires oxygen atmosphere maintenance throughout the reaction period, with oxygen serving dual roles as oxidant and reaction mediator [17]. The mechanism involves copper coordination with substrate molecules, followed by oxygen-mediated oxidation to generate reactive intermediates that undergo cyclization [23].
Cobalt-catalyzed heterogeneous systems utilizing tetrasulfonated cobalt phthalocyanine require oxygen atmosphere control in aqueous media [17]. The reaction mechanism involves initial cobalt(II) oxidation by molecular oxygen to form cobalt(III) catalysts, which subsequently oxidize substrate molecules to generate thiyl radical intermediates [17]. Maintaining consistent oxygen partial pressure proves critical for sustaining the catalytic cycle and achieving reproducible yields [17].
Inert atmosphere protection using nitrogen or argon becomes essential for reactions involving air-sensitive organometallic catalysts or reactive intermediates prone to oxidative decomposition [14]. Copper-catalyzed reactions typically require inert atmosphere protection to prevent copper oxidation and maintain catalytic activity throughout extended reaction periods [14].
Temperature optimization represents a critical parameter requiring careful balance between reaction rate and product stability [14] [18] [24]. Most benzodithiol synthesis reactions demonstrate optimal performance in the temperature range of 60-120°C, with specific optima depending on the particular methodology employed [14] [18].
Copper-catalyzed synthesis achieves maximum efficiency at 85°C, representing a compromise between adequate reaction rate and catalyst stability [14]. Lower temperatures result in incomplete conversion, while higher temperatures promote catalyst decomposition and side product formation [14]. Temperature control within ±2°C proves essential for reproducible results and optimal yields [14].
Concentration effects significantly influence reaction outcomes through impacts on intermolecular interactions and mass transfer processes [11] [24]. Optimal substrate concentrations typically range from 0.1 to 0.5 molar, with higher concentrations promoting side reactions and lower concentrations resulting in reduced reaction rates [11]. The relationship between concentration and yield follows complex kinetics influenced by catalyst loading, solvent properties, and reaction temperature [11].
| Parameter | Optimal Range | Effect on Yield | Reference Conditions |
|---|---|---|---|
| Temperature | 60-120°C | 60-85% yield improvement | Room temperature baseline [14] |
| Catalyst Loading | 5-15 mol% | 75-85% optimal yield | Copper(I) iodide catalyst [14] |
| Concentration | 0.1-0.5 M | 65-80% yield range | Substrate concentration [11] |
| Reaction Time | 1-24 hours | Time-dependent optimization | Method-specific [14] [18] |
| Atmospheric Control | Inert/O₂ | 70-85% yield maintenance | Air-sensitive reactions [23] [17] |